

Application Note: Synthesis and Characterization of Olanzapine EP Impurity C Reference Standard

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Compound of Interest

Compound Name: Chloromethyl olanzapinium

CAS No.: 735264-27-4

Cat. No.: B12768935

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Abstract & Regulatory Context

In the development of Olanzapine (Zyprexa), the identification and control of impurities are critical for compliance with ICH Q3A(R2) and Q3B(R2) guidelines. This Application Note addresses the synthesis, purification, and certification of Olanzapine Impurity C, specifically defined by the European Pharmacopoeia (EP) as the N-chloromethyl chloride salt derivative.

Critical Regulatory Distinction:

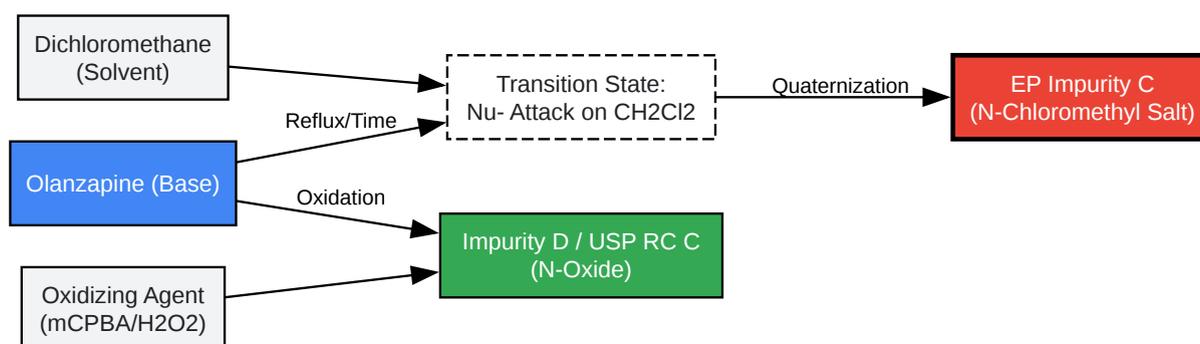
- EP Impurity C: 1-(Chloromethyl)-1-methyl-4-(2-methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepin-4-yl)piperazin-1-ium chloride (CAS: 719300-59-1).^{[1][2]} This is a solvent-reactive impurity formed by the interaction of Olanzapine with dichloromethane (DCM).
- USP Related Compound C: Typically refers to Olanzapine N-oxide (CAS: 174794-02-6).^[1]
- Note: This protocol focuses exclusively on the synthesis of the EP Impurity C (N-chloromethyl derivative), a common "artifact" impurity that challenges process chemists during DCM-based workups.

Chemical Basis & Reaction Mechanism

Olanzapine contains a piperazine ring with a tertiary amine. While the thiophene sulfur is susceptible to oxidation (forming Impurity A), the piperazine nitrogen is a potent nucleophile. When Olanzapine is dissolved in dichloromethane (DCM) over extended periods, particularly under reflux, the nitrogen attacks the methylene group of DCM in a Menschutkin-type reaction, resulting in the quaternary ammonium salt: Olanzapine EP Impurity C.

Reaction Pathway Diagram

The following diagram illustrates the bifurcation of Olanzapine degradation pathways, highlighting the specific formation of Impurity C via solvent interaction.



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Figure 1: Divergent formation pathways. Impurity C arises from solvent reactivity (DCM), distinct from the oxidative pathway forming the N-oxide.

Synthesis Protocol: Olanzapine EP Impurity C

This protocol utilizes a "forced degradation" approach to purposefully generate the impurity in high yield using the solvent itself as the reagent.

Reagents & Equipment

- Precursor: Olanzapine API (Purity >99.0%).
- Reagent/Solvent: Dichloromethane (DCM), HPLC Grade (stabilized with amylene is acceptable).
- Solvent for Workup: Acetone (cooled to 0°C), Diethyl Ether.

- Equipment: Round-bottom flask (RBF), Reflux condenser, Nitrogen atmosphere, Magnetic stirrer.

Experimental Procedure

- Dissolution: Charge 5.0 g of Olanzapine into a 250 mL RBF. Add 100 mL of Dichloromethane (DCM).
 - Rationale: High dilution is not required as DCM acts as both solvent and reactant.
- Reaction: Equip the flask with a reflux condenser and a nitrogen balloon. Heat the mixture to reflux (approx. 40°C) with vigorous stirring.
- Monitoring: Maintain reflux for 24 to 48 hours.
 - In-Process Control (IPC): Monitor by HPLC every 12 hours. The formation of Impurity C is slow. The target is >20% conversion to the quaternary salt.
 - Note: The salt product often precipitates out of the DCM solution as an off-white solid over time.
- Isolation (Precipitation):
 - Cool the reaction mixture to room temperature.
 - Concentrate the mixture under reduced pressure (Rotavap) to approximately 20 mL volume.
 - Add 50 mL of Acetone (or Diethyl Ether) dropwise to the residue while stirring. The quaternary ammonium salt (Impurity C) is insoluble in acetone/ether, while unreacted Olanzapine base remains soluble.
- Filtration: Filter the resulting precipitate under vacuum.
- Washing: Wash the filter cake with 2 x 20 mL cold Acetone to remove residual Olanzapine.
- Drying: Dry the solid in a vacuum oven at 40°C for 4 hours.

Purification (Recrystallization)

If the crude purity is <95%, perform recrystallization:

- Dissolve the crude solid in a minimum amount of Methanol (Impurity C is soluble in MeOH).
- Slowly add Ethyl Acetate as an anti-solvent until turbidity is observed.
- Cool to 4°C overnight.
- Filter and dry the crystals.

Analytical Characterization & Validation

To certify the material as a Reference Standard, structural elucidation and purity assessment are mandatory.

HPLC Method (Purity & Homogeneity)

Impurity C is a quaternary salt and is significantly more polar than Olanzapine. It will elute earlier than the parent drug in Reverse Phase (RP) chromatography.

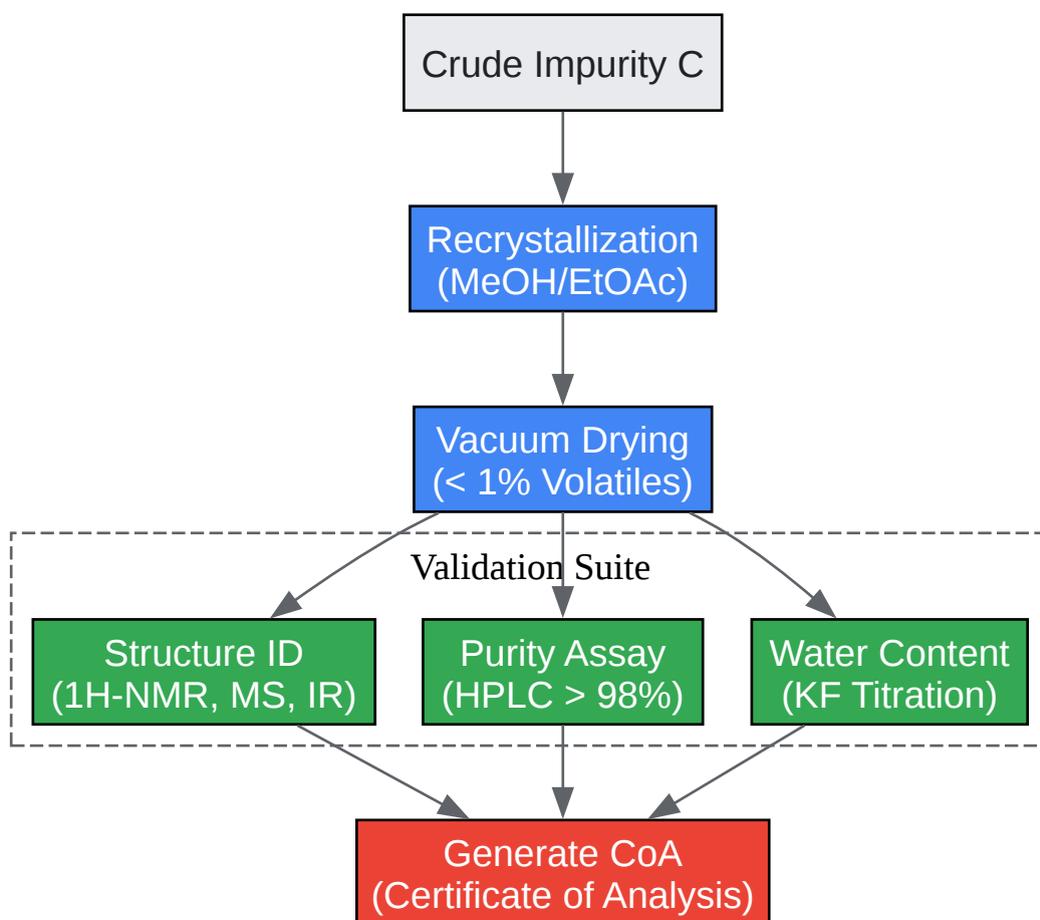
Parameter	Condition
Column	C18 (e.g., Agilent Zorbax Eclipse XDB), 150 x 4.6 mm, 5 µm
Mobile Phase A	Phosphate Buffer (pH 6.5)
Mobile Phase B	Acetonitrile
Gradient	0-10 min: 20% B; 10-25 min: 20% → 60% B
Flow Rate	1.0 mL/min
Detection	UV @ 254 nm
Expected RRT	~0.4 - 0.6 (Relative to Olanzapine)

Structural Identification (NMR & MS)

The key diagnostic signals confirm the N-chloromethylation.

- Mass Spectrometry (ESI+):
 - Olanzapine (Parent): $[M+H]^+ = 313$.
 - Impurity C (Cation): The cation formula is $C_{18}H_{22}ClN_4S^+$.[\[1\]](#)
 - Expected Mass: 312 (Olanzapine base) + 14 (CH_2) + 35 (Cl) = 361 m/z.
 - Isotope Pattern: Look for the characteristic Chlorine signature (3:1 ratio of 361:363).
- 1H NMR (DMSO- d_6):
 - Quaternary Methyl: The N- CH_3 group on the piperazine ring, normally at ~ 2.2 ppm in Olanzapine, will shift downfield to $\sim 3.0 - 3.2$ ppm due to the positive charge.
 - Chloromethyl Group: A distinct singlet for the N- CH_2 -Cl protons should appear at $\sim 5.3 - 5.5$ ppm. This peak is absent in Olanzapine.

Reference Standard Certification Workflow



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Figure 2: Workflow for certifying the synthesized material as a Reference Standard.

Storage and Stability

- Hygroscopicity: As a quaternary ammonium salt, Impurity C is hygroscopic.
- Storage: Store in amber vials under Argon/Nitrogen at 2°C to 8°C.
- Handling: Equilibrate to room temperature before opening to prevent moisture condensation.

References

- European Directorate for the Quality of Medicines (EDQM). Olanzapine Monograph 2258. European Pharmacopoeia (Ph. Eur.).
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Sources

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- [3. Olanzapine N-Oxide | TRC-O253760-2.5MG | LGC Standards \[lgcstandards.com\]](#)
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